BenchChemオンラインストアへようこそ!

6-Cyano-3-fluoropyridin-2-yl acetate

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

6-Cyano-3-fluoropyridin-2-yl acetate is Olutasidenib Impurity 4. It is essential for ANDA filings, analytical method validation (HPLC/UPLC), and quality control batch release per ICH Q3A/B. Substituting with analogs compromises regulatory specificity. Supplied with full characterization data for compliance. Ideal for generic drug developers.

Molecular Formula C8H5FN2O2
Molecular Weight 180.138
CAS No. 1189757-54-7
Cat. No. B2480898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-3-fluoropyridin-2-yl acetate
CAS1189757-54-7
Molecular FormulaC8H5FN2O2
Molecular Weight180.138
Structural Identifiers
SMILESCC(=O)OC1=C(C=CC(=N1)C#N)F
InChIInChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3
InChIKeyFLCMDLBXJRJGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-3-fluoropyridin-2-yl acetate (CAS 1189757-54-7): A Critical Intermediate and Reference Standard for Olutasidenib Synthesis and Quality Control


6-Cyano-3-fluoropyridin-2-yl acetate (CAS 1189757-54-7) is a fluorinated pyridine derivative with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is chemically designated as Olutasidenib Impurity 4 and is a key intermediate in the synthesis of the FDA-approved IDH1 inhibitor Olutasidenib (FT-2102) [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, validation, and quality control in drug manufacturing [1].

Why Generic Pyridine Acetates Cannot Replace 6-Cyano-3-fluoropyridin-2-yl acetate in Regulated Olutasidenib Development


Substituting 6-Cyano-3-fluoropyridin-2-yl acetate with other fluoropyridine acetates or cyanopyridine derivatives is not feasible in the context of Olutasidenib development and quality control. This specific compound is a designated impurity (Impurity 4) in the Olutasidenib drug substance, and its identity, purity profile, and chromatographic behavior are critical for demonstrating analytical method specificity and for establishing impurity limits per ICH guidelines [1]. Furthermore, the compound's unique reactivity as an intermediate is tied to the specific positioning of the cyano, fluoro, and acetate groups on the pyridine ring, which directs the subsequent synthetic steps to the desired Olutasidenib core structure . Using a close analog would compromise both the regulatory integrity of analytical methods and the chemical fidelity of the synthetic route.

Quantitative Differentiation of 6-Cyano-3-fluoropyridin-2-yl acetate: Evidence for Procurement and Scientific Selection


Verified Intermediate Yield in the Synthesis of Olutasidenib (FT-2102)

In the published synthetic route for the FDA-approved drug Olutasidenib, 6-Cyano-3-fluoropyridin-2-yl acetate is generated as a critical intermediate from 2-cyano-5-fluoropyridine 1-oxide with a specific, reproducible yield . The yield of this step is a key differentiator for process chemists evaluating synthetic efficiency.

Synthetic Chemistry Process Chemistry Pharmaceutical Intermediates

Regulatory-Ready Characterization Data for Analytical Method Development

Unlike generic research-grade chemicals, 6-Cyano-3-fluoropyridin-2-yl acetate is supplied with a specific regulatory profile, making it a qualified reference standard for Olutasidenib impurity testing [1]. This is a critical differentiator for laboratories requiring GMP-aligned materials.

Analytical Chemistry Quality Control Regulatory Science

Defined Role as a Designated Impurity in a Commercial Drug Substance

The compound's identity as 'Olutasidenib Impurity 4' is not arbitrary; it represents a specific, known impurity in the Olutasidenib drug substance that must be controlled [1]. This contrasts with general fluoropyridine acetates that have no defined role in a commercial drug's impurity profile.

Pharmaceutical Analysis Impurity Profiling Drug Development

Key Application Scenarios for Procuring 6-Cyano-3-fluoropyridin-2-yl acetate (CAS 1189757-54-7)


Analytical Method Development and Validation for Olutasidenib

6-Cyano-3-fluoropyridin-2-yl acetate is procured as a reference standard for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify Olutasidenib Impurity 4 in drug substance and drug product batches. Its use is essential for demonstrating method specificity, accuracy, and precision, and for establishing impurity limits in accordance with ICH Q3A/Q3B guidelines for regulatory submissions [1].

Quality Control and Release Testing of Olutasidenib Batches

Quality control laboratories in pharmaceutical manufacturing rely on 6-Cyano-3-fluoropyridin-2-yl acetate as a working standard or system suitability standard for routine batch release testing of Olutasidenib. The compound's availability with comprehensive characterization data ensures accurate identification and quantification of this specific impurity, which is a critical quality attribute for ensuring patient safety [1].

Process Optimization and Scale-Up of Olutasidenib Synthesis

Process chemists utilize 6-Cyano-3-fluoropyridin-2-yl acetate as a benchmark intermediate to optimize and troubleshoot the large-scale synthesis of Olutasidenib. The reported synthetic yield of 60% for its formation from 2-cyano-5-fluoropyridine 1-oxide serves as a key performance indicator for evaluating process efficiency and for conducting cost analysis .

Generic Drug Development and ANDA Filings

For companies developing generic versions of Olutasidenib, procuring and characterizing this specific impurity standard is mandatory for Abbreviated New Drug Application (ANDA) submissions. Demonstrating equivalent impurity control to the reference listed drug (RLD) is a cornerstone of generic drug approval [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyano-3-fluoropyridin-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.